Cas no 1105230-68-9 (N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide)

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide is a specialized organic compound featuring a benzothiazole moiety and a difluorinated benzamide group. This compound exhibits unique electronic and steric properties, making it a valuable tool in chemical synthesis for creating complex molecules with diverse applications. Its oxolan-2-ylmethyl substituent adds stability and reactivity, enhancing its potential in medicinal chemistry and material science research.
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide structure
1105230-68-9 structure
Product name:N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide
CAS No:1105230-68-9
MF:C21H20F2N2O4S
Molecular Weight:434.456311225891
CID:5457708

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide 化学的及び物理的性質

名前と識別子

    • N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-difluoro-N-(oxolan-2-ylmethyl)benzamide
    • N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide
    • インチ: 1S/C21H20F2N2O4S/c1-27-16-7-8-17(28-2)19-18(16)24-21(30-19)25(11-13-4-3-9-29-13)20(26)12-5-6-14(22)15(23)10-12/h5-8,10,13H,3-4,9,11H2,1-2H3
    • InChIKey: FEAKCUOOSQVGOX-UHFFFAOYSA-N
    • SMILES: C(N(C1=NC2=C(OC)C=CC(OC)=C2S1)CC1CCCO1)(=O)C1=CC=C(F)C(F)=C1

計算された属性

  • 精确分子量: 434.111
  • 同位素质量: 434.111
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 8
  • 重原子数量: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 603
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 89.1A^2

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2898-4565-100mg
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide
1105230-68-9 90%+
100mg
$248.0 2023-04-30
Life Chemicals
F2898-4565-20mg
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide
1105230-68-9 90%+
20mg
$99.0 2023-04-30
Life Chemicals
F2898-4565-40mg
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide
1105230-68-9 90%+
40mg
$140.0 2023-04-30
Life Chemicals
F2898-4565-10mg
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide
1105230-68-9 90%+
10mg
$79.0 2023-04-30
Life Chemicals
F2898-4565-2mg
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide
1105230-68-9 90%+
2mg
$59.0 2023-04-30
Life Chemicals
F2898-4565-3mg
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide
1105230-68-9 90%+
3mg
$63.0 2023-04-30
Life Chemicals
F2898-4565-50mg
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide
1105230-68-9 90%+
50mg
$160.0 2023-04-30
Life Chemicals
F2898-4565-2μmol
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide
1105230-68-9 90%+
2μl
$57.0 2023-04-30
Life Chemicals
F2898-4565-20μmol
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide
1105230-68-9 90%+
20μl
$79.0 2023-04-30
Life Chemicals
F2898-4565-1mg
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide
1105230-68-9 90%+
1mg
$54.0 2023-04-30

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide 関連文献

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-difluoro-N-[(oxolan-2-yl)methyl]benzamideに関する追加情報

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide (CAS No. 1105230-68-9): A Comprehensive Overview

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide (CAS No. 1105230-68-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to a class of benzothiazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the structural characteristics, synthesis methods, biological activities, and recent research advancements related to this compound.

Structural Characteristics

The molecular structure of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide (CAS No. 1105230-68-9) is characterized by a benzothiazole core substituted with methoxy groups at positions 4 and 7. The presence of these methoxy groups enhances the lipophilicity and stability of the molecule. Additionally, the benzamide moiety is substituted with difluoromethyl and oxolan-2-ylmethyl groups, which contribute to its unique pharmacological properties. The combination of these functional groups makes this compound a promising candidate for various therapeutic applications.

Synthesis Methods

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide (CAS No. 1105230-68-9) involves several steps and requires careful control of reaction conditions to ensure high yields and purity. One common approach involves the condensation of 4,7-dimethoxybenzothiazole with an appropriate amine derivative followed by further functionalization to introduce the difluoromethyl and oxolan-2-ylmethyl groups. Recent studies have explored alternative synthetic routes to improve efficiency and reduce environmental impact. For instance, a one-pot synthesis method using microwave irradiation has been reported to significantly reduce reaction times and improve yields.

Biological Activities

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide (CAS No. 1105230-68-9) has been investigated for its potential biological activities in various in vitro and in vivo models. Studies have shown that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has demonstrated significant antioxidant activity by scavenging free radicals and protecting cells from oxidative stress.

In the context of cancer research, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-difluoro-N-[(oxolan-2-y-lmethyl)benzamide has shown promise as a potential anticancer agent. It has been reported to induce apoptosis in various cancer cell lines through the modulation of key signaling pathways such as p53 and Bcl-2. Furthermore, preclinical studies have indicated that this compound may have synergistic effects when used in combination with existing chemotherapy drugs.

Recent Research Advancements

The ongoing research on N-(4,7-dimethoxy-1,3-benzothiazol-2-y-l)-3,4-difluoro-N-[((oxolan-)methyl)benzamide (CAS No. 1105230-) has led to several significant advancements in understanding its mechanism of action and potential therapeutic applications. A recent study published in the Journal of Medicinal Chemistry highlighted the role of this compound in modulating microRNA expression profiles in inflammatory diseases. The findings suggest that it may be effective in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

In another study conducted by researchers at a leading pharmaceutical company, the compound was evaluated for its efficacy in treating neurodegenerative disorders such as Alzheimer's disease. The results showed that it could effectively reduce amyloid-beta plaque formation and improve cognitive function in animal models. These findings open up new avenues for exploring its potential as a neuroprotective agent.

Conclusion

In conclusion, N-(4,-dimethoxy--benzothiazol--y-l)--difluoro--[((oxolan-)methyl)benzamide (CAS No. 1105230-) is a promising compound with a wide range of biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further research and development in areas such as anti-inflammatory therapy, cancer treatment, and neurodegenerative disease management. As more studies are conducted to elucidate its mechanisms of action and optimize its pharmacological properties, this compound is likely to play an increasingly important role in advancing medical science.

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